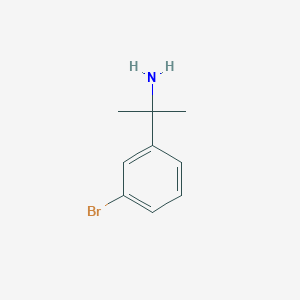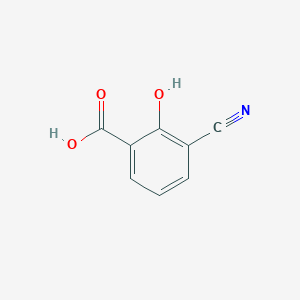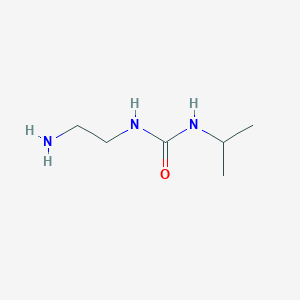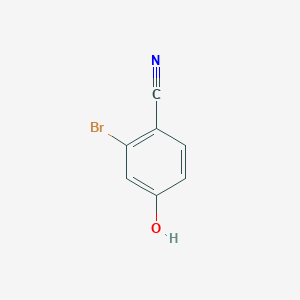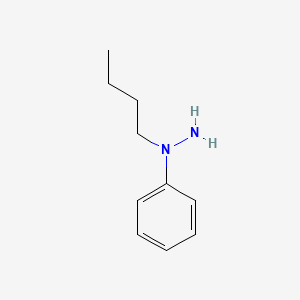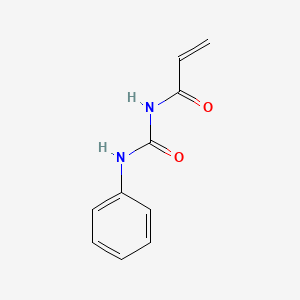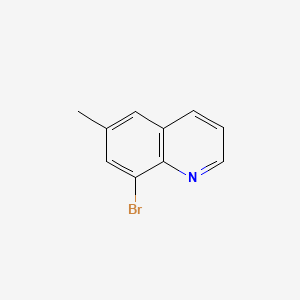
8-Bromo-6-methylquinoline
Vue d'ensemble
Applications De Recherche Scientifique
Pharmacology: Anticancer Applications
8-Bromo-6-methylquinoline has been identified as a key scaffold in the development of anticancer agents . Its ability to undergo various chemical reactions makes it a versatile intermediate for synthesizing compounds with potential anticancer activities. For instance, derivatives of 8-Bromo-6-methylquinoline have shown promise in inhibiting the growth of cancer cells.
Medicinal Chemistry: Drug Discovery
In medicinal chemistry, 8-Bromo-6-methylquinoline serves as a crucial building block for drug discovery . Its structural motif is found in many natural products and FDA-approved drugs, making it an important compound for synthesizing new pharmacologically active molecules.
Synthetic Organic Chemistry: Building Blocks
The compound is extensively used in synthetic organic chemistry as a precursor for constructing complex quinoline derivatives . These derivatives are then used to create a wide range of biologically active molecules, contributing to the advancement of organic synthesis methodologies.
Green Chemistry: Sustainable Synthesis
8-Bromo-6-methylquinoline is also significant in green chemistry, where it’s used in eco-friendly synthesis processes . Researchers focus on developing sustainable and less toxic methods for synthesizing quinoline derivatives, minimizing environmental impact.
Industrial Chemistry: Material Precursor
In industrial chemistry, 8-Bromo-6-methylquinoline is employed as a precursor for materials that have applications in various industries . Its derivatives can be used in the production of dyes, catalysts, and other materials that require specific chemical properties.
Material Science: Chemical Synthesis
The compound finds applications in material science, where it is used in the chemical synthesis of new materials . Its properties allow for the creation of novel materials with potential use in electronics, coatings, and other technological applications.
Safety and Hazards
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that bromomethylquinoline compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromomethyl group on the quinoline acts as an electrophile, undergoing oxidative addition with a palladium catalyst .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical processes, including dna intercalation and enzyme inhibition .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Bromo-6-methylquinoline are not well-studied. As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure and the presence of functional groups. The bromomethyl group in 8-Bromo-6-methylquinoline could potentially influence its absorption and distribution .
Result of Action
Quinoline derivatives have been studied for their potential antimalarial, antibacterial, and anticancer activities .
Propriétés
IUPAC Name |
8-bromo-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNEQXRWAWITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517778 | |
| Record name | 8-Bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methylquinoline | |
CAS RN |
84839-95-2 | |
| Record name | 8-Bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

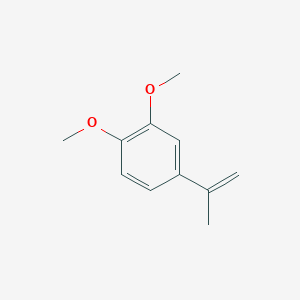
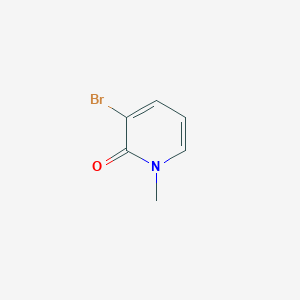

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)
![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)

